![molecular formula C23H19FN4OS B2675865 3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298024-30-2](/img/structure/B2675865.png)
3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, a pyrazolidine group, a thiazole group, and a fluorophenyl group. These groups are common in many pharmaceuticals and could imply a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially allow for a variety of conformations and could impact the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiazole and pyrazolidine rings could potentially undergo a variety of substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially impacting its solubility and permeability .Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests potential applications in the treatment of diseases related to these receptors, such as metabolic disorders.
Antiviral Activity
Indole derivatives, which include the compound , have been reported to possess antiviral activity . This suggests potential applications in the development of antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been reported to show anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antioomycete Activity
3,4-dihydroisoquinolin-1 (2H)-one derivatives, which include the compound , have been reported to possess antioomycete activity against the phytopathogen Pythium recalcitrans . This suggests potential applications in plant disease management.
Antifungal Activity
The compound has been reported to possess antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antitumor Activity
Indole derivatives have been reported to possess antitumor activity . This suggests potential applications in the treatment of cancer.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c1-14-21(30-22(25-14)16-6-8-18(24)9-7-16)19-12-20(27-26-19)23(29)28-11-10-15-4-2-3-5-17(15)13-28/h2-9,19-20,26-27H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDWVZDLXUDHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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